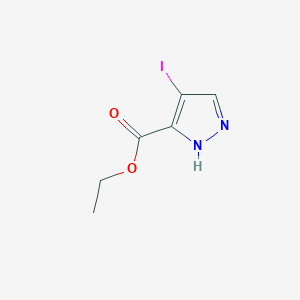

ethyl 4-iodo-1H-pyrazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 4-iodo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOURTQXAPIMDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385178 | |

| Record name | ethyl 4-iodo-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179692-08-1 | |

| Record name | ethyl 4-iodo-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-iodo-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Halogenated Pyrazole Derivatives in Organic Synthesis and Medicinal Chemistry

Halogenated pyrazole (B372694) derivatives are a class of compounds that have demonstrated significant utility in both organic synthesis and medicinal chemistry. The introduction of a halogen atom onto the pyrazole ring can profoundly influence the molecule's physical, chemical, and biological properties. In organic synthesis, the halogen atom serves as a versatile functional handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The iodine atom in compounds like ethyl 4-iodo-1H-pyrazole-5-carboxylate is particularly useful in this regard due to its higher reactivity in such transformations. arkat-usa.org

In the realm of medicinal chemistry, halogenation is a common strategy employed to enhance the therapeutic potential of drug candidates. Halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a halogen can lead to improved pharmacokinetic profiles and enhanced pharmacological activity. For instance, the incorporation of fluorine, chlorine, bromine, or iodine into the pyrazole scaffold has been explored to develop agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov

Historical Trajectory and Current Research Landscape of Ethyl 4 Iodo 1h Pyrazole 5 Carboxylate

While a detailed historical account of the first synthesis of ethyl 4-iodo-1H-pyrazole-5-carboxylate is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of pyrazole (B372694) chemistry. The synthesis of the pyrazole ring itself dates back to the 19th century. Over the years, methods for the functionalization of the pyrazole core have been extensively developed, including techniques for halogenation.

The synthesis of this compound can be achieved through various synthetic routes, often involving the direct iodination of a pyrazole precursor. One common approach is the electrophilic iodination of ethyl 1H-pyrazole-5-carboxylate using an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The regioselectivity of this reaction is crucial and can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring.

In the current research landscape, this compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its value lies in the reactivity of the C-I bond, which allows for the introduction of various substituents at the 4-position of the pyrazole ring through cross-coupling reactions. This enables the generation of libraries of novel pyrazole derivatives for screening in drug discovery programs and for the development of new materials. Research efforts are focused on exploring the scope of its reactivity and its application in the synthesis of compounds with potential biological activity. arkat-usa.orgresearchgate.net

Significance of the Pyrazole Core in Pharmacologically Active Compounds

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. A vast number of drugs and clinical candidates across various therapeutic areas contain a pyrazole ring. This prevalence is attributed to the pyrazole core's unique physicochemical properties.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a specific electronic distribution and conformational rigidity that can be favorable for binding to biological targets such as enzymes and receptors. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules.

Furthermore, the pyrazole ring is relatively stable to metabolic degradation, which can contribute to a longer duration of action for pyrazole-containing drugs. The versatility of the pyrazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Numerous blockbuster drugs incorporate the pyrazole scaffold, highlighting its therapeutic importance. For example, Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. Sildenafil, another prominent example, is used to treat erectile dysfunction and pulmonary arterial hypertension. The success of these and many other pyrazole-containing drugs continues to inspire the design and synthesis of new therapeutic agents based on this versatile heterocyclic core.

Interactive Data Table: Properties of Ethyl 4-iodo-1H-pyrazole-5-carboxylate

| Property | Value | Source |

| Molecular Formula | C6H7IN2O2 | biosynth.comuni.lu |

| Molecular Weight | 266.04 g/mol | biosynth.com |

| CAS Number | 179692-08-1 | biosynth.com |

| Appearance | White to off-white solid | chemimpex.com |

| Melting Point | 77 - 80 °C | chemimpex.com |

An in-depth analysis of the synthetic pathways leading to this compound reveals a strategic combination of pyrazole ring formation, esterification, and regioselective iodination. This article elucidates the primary methodologies employed in the synthesis of this important chemical intermediate.

Applications of Ethyl 4 Iodo 1h Pyrazole 5 Carboxylate in Diverse Scientific Disciplines

Utility as a Versatile Synthetic Building Block

The presence of an iodine atom at the 4-position and an ethyl carboxylate group at the 5-position of the pyrazole (B372694) ring makes ethyl 4-iodo-1H-pyrazole-5-carboxylate a highly versatile synthetic intermediate. biosynth.commdpi.comresearchgate.net The carbon-iodine bond is particularly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. researchgate.net

These reactions allow for the introduction of a wide range of substituents at the 4-position of the pyrazole core, leading to the creation of highly functionalized and structurally diverse molecules. researchgate.net The ethyl ester group can also be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation, further expanding the synthetic possibilities. nih.gov

Key Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrazole ring and various aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing biaryl and vinyl-substituted pyrazoles.

Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between the pyrazole and terminal alkynes, leading to the synthesis of alkynyl-substituted pyrazoles. arkat-usa.org

Heck Coupling: This reaction allows for the substitution of the iodine atom with an alkene, introducing a vinyl group at the 4-position.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.

Copper-Catalyzed Coupling Reactions: Copper catalysts can be employed for coupling reactions with alcohols, leading to the formation of 4-alkoxy-1H-pyrazoles. nih.gov

The ability to perform these regioselective modifications makes this compound a valuable starting material for creating libraries of novel compounds for screening in various applications. researchgate.net

Contributions to Medicinal Chemistry and Drug Discovery Programs

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for multiple biological targets. nih.govsid.ir Consequently, pyrazole derivatives have been extensively investigated for a wide range of therapeutic applications. nih.govambeed.com this compound serves as a key starting material for the synthesis of novel pyrazole-based compounds with potential pharmacological activities. researchgate.netnih.gov

The functional groups on this compound allow for systematic structural modifications to explore structure-activity relationships (SAR). nih.gov The ability to introduce diverse substituents at the 4-position via cross-coupling reactions is particularly valuable for optimizing the interaction of the molecule with its biological target. nih.gov

Areas of Medicinal Chemistry Research:

Anticancer Agents: Many pyrazole derivatives have demonstrated potent antitumor activity. sid.irnih.govuomustansiriyah.edu.iq The pyrazole core can be found in drugs that target various mechanisms of cancer cell growth. The derivatization of this compound allows for the synthesis of new compounds for screening as potential anticancer agents. uomustansiriyah.edu.iq

Anti-inflammatory Agents: Pyrazole derivatives are known for their anti-inflammatory properties. nih.govresearchgate.netijnrd.org The famous anti-inflammatory drug Celecoxib contains a pyrazole ring. This compound can be used to generate novel compounds with potential as selective inhibitors of enzymes involved in the inflammatory cascade. nih.gov

Antimicrobial and Antiviral Agents: The pyrazole nucleus is also a component of various compounds with antibacterial, antifungal, and antiviral activities. ijnrd.org The synthesis of new derivatives from this compound provides a route to novel antimicrobial and antiviral candidates.

Other Therapeutic Areas: Pyrazole derivatives have also been explored for their potential in treating a variety of other conditions, including pain, diabetes, and neurological disorders. nih.govijnrd.org

Research in Material Science for Novel Compound Development

The unique electronic and structural properties of the pyrazole ring make it an attractive component for the design of novel materials. nih.gov this compound, with its reactive iodine and modifiable ester group, serves as a valuable precursor for synthesizing functionalized pyrazoles for material science applications. arabjchem.org

The introduction of pyrazole moieties into polymers or other materials can impart specific properties such as thermal stability, conductivity, and optical characteristics. The ability to create highly conjugated systems through reactions like the Sonogashira coupling makes pyrazole derivatives interesting for applications in electronics and photonics. arabjchem.org

Potential Applications in Material Science:

Nonlinear Optical (NLO) Materials: Organic molecules with donor-acceptor structures can exhibit significant NLO properties. The pyrazole ring can act as a π-bridge connecting donor and acceptor groups, and this compound provides a scaffold to build such molecules. arabjchem.org

Polymers and Coatings: Incorporation of pyrazole units into polymer backbones can enhance properties like durability and resistance to environmental factors.

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands can be used to construct MOFs, which are materials with high porosity and potential applications in gas storage, separation, and catalysis. bohrium.com

Role in the Development of Agrochemicals and Crop Protection Agents

Pyrazole derivatives have a significant history of use in the agrochemical industry as active ingredients in pesticides. researchgate.netresearchgate.net The pyrazole ring is a key structural feature in a number of commercial herbicides, insecticides, and fungicides. researchgate.netresearchgate.net this compound represents a valuable building block for the synthesis of new agrochemicals with potentially improved efficacy, selectivity, and environmental profiles. researchgate.netacs.org

The development of new crop protection agents is driven by the need to overcome resistance to existing products and to meet stricter regulatory requirements. The versatility of this compound allows for the creation of a wide array of new pyrazole-based molecules for screening as potential agrochemicals. researchgate.netnih.gov

Examples of Pyrazole-Based Agrochemicals:

Herbicides: Pyrazole derivatives are known to act as inhibitors of key enzymes in plants, such as acetolactate synthase (ALS) and protoporphyrinogen (B1215707) oxidase (PPO), leading to herbicidal activity.

Fungicides: Many pyrazole carboxamides are potent inhibitors of succinate (B1194679) dehydrogenase (SDH) in fungi, a critical enzyme in the respiratory chain, making them effective fungicides. researchgate.netacs.org

Insecticides: Some pyrazole-based compounds act on the nervous system of insects, providing an effective means of pest control.

The ability to systematically modify the structure of the pyrazole, for example by introducing different substituents at the 4-position of this compound, is crucial for optimizing the biological activity and selectivity of new agrochemical candidates. nih.gov

Application in Catalyst and Ligand Design

The nitrogen atoms in the pyrazole ring possess lone pairs of electrons that can coordinate with metal ions, making pyrazole derivatives excellent ligands for the design of metal catalysts. nih.govbohrium.comresearch-nexus.netrsc.orgresearchgate.net The electronic properties and steric bulk of the pyrazole ligand can be fine-tuned by introducing different substituents on the ring, which in turn influences the activity and selectivity of the resulting catalyst. research-nexus.netrsc.org

This compound offers a platform for synthesizing a variety of functionalized pyrazole ligands. The iodine atom can be replaced with other functional groups that can act as additional coordination sites, leading to the formation of multidentate ligands. The ester group can also be modified to introduce other coordinating functionalities.

Key Aspects of Pyrazole-Based Catalysts:

Homogeneous Catalysis: Pyrazole-ligated metal complexes are used in a wide range of homogeneous catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation. nih.govresearch-nexus.net

Biomimetic Catalysis: Pyrazole-based ligands are used to create synthetic models of the active sites of metalloenzymes, helping to elucidate the mechanisms of biological catalysis. bohrium.com

Ligand Tuning: The ability to easily modify the pyrazole scaffold allows for the systematic tuning of the ligand's electronic and steric properties to optimize catalyst performance for a specific reaction. rsc.org

The development of new and more efficient catalysts is a key area of research in chemistry, and functionalized pyrazoles derived from this compound are valuable tools in this endeavor. research-nexus.net

Pharmacological and Biological Investigations Involving Ethyl 4 Iodo 1h Pyrazole 5 Carboxylate

Design and Synthesis of Bioactive Analogues for Therapeutic Applications

The chemical framework of ethyl 4-iodo-1H-pyrazole-5-carboxylate is a cornerstone for the development of novel bioactive compounds. Researchers utilize this intermediate to construct libraries of pyrazole (B372694) derivatives, which are a class of heterocyclic compounds renowned for their broad spectrum of biological activities. nih.gov The synthesis of therapeutic analogues often begins with the pyrazole carboxylate core, which is then systematically modified to enhance biological efficacy and selectivity. researchgate.net

A common strategy involves using the parent compound, ethyl 1H-pyrazole-carboxylate, as a starting point for creating more complex structures. researchgate.net For instance, pyrazole-based analogues of lamellarin O, a marine natural product with cytotoxic properties, have been synthesized from accessible 3(5)-aryl-1H-pyrazole-5(3)-carboxylates. researchgate.net The synthetic pathway for these analogues involves sequential modifications such as N-alkylation and palladium-catalyzed Suzuki cross-coupling reactions. researchgate.net The iodine atom on this compound is an ideal functional group for such Suzuki reactions, allowing for the facile introduction of various aryl or heteroaryl groups at the 4-position of the pyrazole ring. This synthetic flexibility is crucial for generating structurally diverse molecules for biological screening.

Furthermore, pyrazole derivatives have been developed as potent anti-inflammatory agents. nih.gov Synthetic routes often involve the reaction of diketone intermediates with hydrazine (B178648) hydrate (B1144303) to form the pyrazole ring, yielding ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. nih.gov The adaptability of the pyrazole scaffold allows for its incorporation into various bicyclic and polycyclic systems, leading to the identification of compounds with unique pharmacological profiles. researchgate.net

Evaluation of Biological Activity Profiles

Analogues derived from the this compound scaffold have been subjected to extensive biological evaluation to determine their therapeutic potential across different disease areas.

The pyrazole nucleus is a privileged structure in the design of enzyme inhibitors. Derivatives of pyrazole carboxylates have demonstrated significant inhibitory activity against various kinases, which are critical targets in oncology and immunology. For example, a highly specific and potent inhibitor of p38α kinase, containing a 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid residue, was identified from a large DNA-encoded small molecule library. researchgate.net

In the context of inflammatory diseases, N-(1H-pyrazol-4-yl)carboxamides have been developed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.gov IRAK4 is a key serine-threonine kinase that plays a crucial role in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), making it an attractive target for anti-inflammatory therapies. nih.gov Additionally, a series of ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their ability to inhibit acrosin, a serine proteinase, with some compounds showing greater potency than the control, suggesting potential as contraceptive agents. nih.gov

The influence of pyrazole-based compounds extends to the modulation of cellular receptor functions. The inhibition of the IRAK4 kinase by pyrazole carboxamides directly impacts the downstream signaling of the IL-1R and TLRs, demonstrating a clear mechanism of receptor pathway modulation. nih.gov

In other studies, certain 1H-pyrazole-4-carboxylic acid ethyl esters have been reported as potent inhibitors of neutrophil chemotaxis stimulated by interleukin-8 (IL-8) and N-formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLP-OMe). nih.gov This activity implies an interaction with the signaling pathways of chemokine receptors, which are critical in mediating the inflammatory response. The most active of these compounds demonstrated inhibitory concentrations (IC50) in the nanomolar range. nih.gov

Phenotypic screening, which assesses the effects of compounds in cellular or organismal models of disease, is a powerful approach in drug discovery. nih.govnih.gov Analogues derived from pyrazole carboxylates have shown significant activity in such assays. A library of ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates was evaluated for in vitro cytotoxicity against a panel of three human colorectal cancer cell lines: HCT116, HT29, and SW480. researchgate.net The most active compounds in this series were found to inhibit cancer cell proliferation at low micromolar concentrations. researchgate.net

Further investigation into the mechanism of action revealed that these pyrazole derivatives induced cell death through a non-necrotic pathway. researchgate.net Flow cytometry analysis indicated that the cytotoxic effect was primarily mediated by an arrest of the cell cycle in the G2/M phase, a common mechanism for anticancer agents. researchgate.net

Table 1: Cytotoxicity of Selected Pyrazole-5-Carboxylate Analogs in Human Colorectal Cancer Cell Lines

| Compound Series | Cell Line | Biological Effect | Potency Range |

| Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates | HCT116 | Inhibition of proliferation | Low micromolar researchgate.net |

| Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates | HT29 | Inhibition of proliferation | Low micromolar researchgate.net |

| Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates | SW480 | Inhibition of proliferation | Low micromolar researchgate.net |

Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its biological effect at the molecular level is crucial for its development as a therapeutic agent.

For the cytotoxic pyrazole-5-carboxylate analogues, the elucidation of their mode of action pointed towards a G2/M-phase arrest in the cell cycle. researchgate.net This finding provides a basis for more detailed ligand-target interaction studies to identify the specific molecular components of the cell cycle machinery that are affected.

In the development of IRAK4 inhibitors, structure-guided design and SAR studies were employed to optimize ligand-target interactions. nih.gov Researchers replaced a polar pyrazolopyrimidine core with more lipophilic bicyclic cores, such as pyrrolo[2,1-f] researchgate.netnih.govbiosynth.comtriazine, to improve cell permeability while maintaining high potency and kinase selectivity. nih.gov This type of molecular refinement is a key aspect of ligand-target interaction analysis, aiming to enhance the drug-like properties of the lead compounds.

Insufficient Data Available for "this compound" Pharmacological Profile

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research focusing on the pharmacological and biological investigations of the chemical compound This compound . The requested detailed analysis, including its effects on cellular signaling pathways such as NF-kB, extensive structure-activity relationship (SAR) studies for bioactivity optimization, and its in vitro and in vivo pharmacological characterization in disease models, could not be compiled as primary research articles and clinical studies on this specific molecule are not present in the public domain.

While the pyrazole scaffold is a common feature in many pharmacologically active compounds, and numerous studies exist on various pyrazole derivatives, the specific compound of interest, this compound, appears to be primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules. The available information does not extend to a detailed biological or pharmacological characterization of the compound itself.

The initial search for information did not yield any specific data regarding the modulation of the NF-kB pathway by this compound. Furthermore, no structure-activity relationship studies that specifically focus on optimizing the bioactivity of this compound were found. Similarly, there is a lack of published in vitro and in vivo studies that would provide a pharmacological characterization of this compound in any disease model.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and focuses solely on the requested topics for this compound. Any attempt to do so would result in speculation or the inclusion of information on other, unrelated pyrazole derivatives, which would violate the strict content constraints of the request.

Structural Modifications and Derivative Synthesis of Ethyl 4 Iodo 1h Pyrazole 5 Carboxylate

Derivatization of the Pyrazole (B372694) Nitrogen Atom

The unsubstituted nitrogen atom of the pyrazole ring is a primary site for modification, enabling the introduction of various alkyl and aryl groups. This substitution is crucial for tuning the molecule's steric and electronic properties and is a common strategy in the development of complex molecular architectures.

N-Alkylation and N-Arylation Strategies

N-alkylation of pyrazole rings is typically achieved under basic conditions, where a base is used to deprotonate the pyrazole nitrogen, followed by the addition of an alkylating agent like an alkyl halide. semanticscholar.org For pyrazole carboxylates, this reaction can be performed using potassium carbonate (K₂CO₃) as the base. researchgate.net A variety of alkylating agents can be employed, including simple alkyl halides and more complex electrophiles such as N-Boc-3-iodoazetidine, leading to the formation of novel amino acid-like structures. researchgate.net Another effective method involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides good yields of N-alkyl pyrazoles. semanticscholar.orgmdpi.com Protecting groups like tert-butoxycarbonyl (Boc) or 1-(ethoxyethyl) (EtOEt) can also be installed on the nitrogen atom, which can be considered a form of N-alkylation and is often a necessary step before further modifications. arkat-usa.org

N-arylation introduces aromatic systems onto the pyrazole nitrogen. Copper-catalyzed N-arylation, using a copper(I) source and a diamine ligand, is a general and effective method for coupling pyrazoles with aryl iodides or bromides. acs.orgorganic-chemistry.org Palladium-catalyzed methods have also been developed for the N-arylation of pyrazoles with aryl triflates. organic-chemistry.org These reactions expand the structural diversity of the resulting pyrazole derivatives. arabjchem.orgresearchgate.net

Synthesis of Pyrazole N-Substituted Carboxylates

The direct application of N-alkylation and N-arylation strategies to ethyl 4-iodo-1H-pyrazole-5-carboxylate or related pyrazole carboxylates yields a wide range of N-substituted pyrazole carboxylates. nih.gov For instance, reacting ethyl 2-phenyl-2-(phenylhydrazono)acetate with different reagents can produce various N-substituted pyrazole-4-ethylcarboxylates. arabjchem.orgresearchgate.net These reactions are often regioselective, with substitution occurring preferentially at one of the two pyrazole nitrogens depending on the steric and electronic influences of the existing substituents and the reaction conditions. researchgate.netnih.gov The synthesis of ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates through the cyclization of intermediate hydrazones is another example of building N-substituted pyrazole systems. nih.gov

Table 1: Examples of N-Alkylation and N-Arylation Reactions on Pyrazole Carboxylates

| Reactant | Reagent(s) | Product | Yield (%) | Reference |

| Ethyl 1H-pyrazole-4-carboxylate | 1-(2-Naphthyl)ethyl trichloroacetimidate, CSA | Ethyl 1-[1-(2-naphthyl)ethyl]-1H-pyrazole-4-carboxylate | 67 | mdpi.com |

| Ethyl 1H-pyrazole-4-carboxylate | 1-Phenylethyl trichloroacetimidate, CSA | Ethyl 1-(1-phenylethyl)-1H-pyrazole-4-carboxylate | 50 | semanticscholar.orgmdpi.com |

| Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | Iodobenzene, CuI, K₂CO₃ | Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 78 | acs.org |

| Ethyl 1H-pyrazole-4-carboxylate | N-Boc-3-iodoazetidine | Ethyl 1-(N-Boc-azetidin-3-yl)-1H-pyrazole-4-carboxylate | - | researchgate.net |

Transformations of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the 5-position is a versatile handle for further functionalization, allowing for its conversion into other esters, carboxylic acids, amides, and alcohols.

Conversion to Other Ester Derivatives

While the ethyl ester is a common motif, it can be converted to other ester derivatives through transesterification. This reaction typically involves heating the ethyl ester in an excess of another alcohol (e.g., methanol (B129727) to form the methyl ester) in the presence of an acid or base catalyst. This allows for the fine-tuning of the molecule's solubility and reactivity. For example, the simultaneous occurrence of transesterification has been observed during the synthesis of related heterocyclic esters. derpharmachemica.com

Formation of Carboxylic Acid, Amide, and Alcohol Analogues

Carboxylic Acid: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. wjec.co.uk This is typically achieved by heating the ester under reflux with a dilute acid or, more commonly, a base like sodium hydroxide (B78521) (saponification). libretexts.orgorganic-chemistry.org If a base is used, the resulting carboxylate salt must be acidified in a separate step to yield the free carboxylic acid. wjec.co.ukdoi.org This transformation is fundamental for subsequent reactions, such as amide bond formation. nih.gov

Amide: The synthesis of pyrazole-5-carboxamides can be achieved from the corresponding ethyl ester. A common method involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with a desired amine using a peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.net Alternatively, direct amidation of the ester can sometimes be achieved by heating it with an amine, although this is less common. The reaction of the ester with hydrazine (B178648) hydrate (B1144303) can also yield the corresponding hydrazide, a precursor to other amide derivatives. nih.gov

Alcohol: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as ether are typically required for this transformation. This reaction converts the this compound into (4-iodo-1H-pyrazol-5-yl)methanol, providing a new point for further synthetic elaboration.

Introduction of Diverse Substituents at the Halogenated Position

The iodine atom at the 4-position of the pyrazole ring is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, making it a key site for introducing structural diversity. researchgate.netwikipedia.orgyoutube.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. nih.govresearchgate.netnih.gov The Suzuki-Miyaura coupling, which uses a palladium catalyst and a base, allows for the reaction of the 4-iodopyrazole (B32481) with a wide range of aryl- and vinylboronic acids to introduce corresponding substituents. nih.govyoutube.comresearchgate.net Similarly, the Sonogashira coupling enables the introduction of alkynyl groups by reacting the iodopyrazole with terminal alkynes in the presence of palladium and copper co-catalysts. nih.govwikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.netlibretexts.org The reactivity of the C-I bond is generally high, allowing these couplings to proceed under relatively mild conditions. wikipedia.org Another synthetic route involves halogen-metal exchange, for example, using a Grignard reagent, to create a nucleophilic center at the 4-position, which can then react with various electrophiles. arkat-usa.org

Table 2: Examples of Cross-Coupling Reactions at the 4-Iodo Position of Pyrazole Derivatives

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reaction Type | Reference |

| 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Aryl-3-CF₃-4-phenyl-1H-pyrazole | 56 | Suzuki-Miyaura | nih.gov |

| 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Aryl-3-CF₃-4-(phenylethynyl)-1H-pyrazole | 71 | Sonogashira | nih.gov |

| 4-Iodo-1-trityl-1H-pyrazole | Allyl alcohol | CuI, ᵗBuOK | 4-(Allyloxy)-1-trityl-1H-pyrazole | - | Copper-Catalyzed Coupling | nih.gov |

Replacement with Other Halogens (e.g., Br, Cl)

The iodine atom at the C4 position of this compound can be substituted with other halogens, such as bromine or chlorine. This transformation is significant as it alters the reactivity of the C4 position, influencing its participation in subsequent cross-coupling reactions and modifying the electronic properties of the pyrazole ring.

Standard methods for these halogen exchange reactions or direct halogenation of a pyrazole precursor are employed. For instance, the synthesis of the corresponding 4-bromo derivative can be achieved by treating a non-iodinated pyrazole precursor with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. smolecule.com Similarly, chlorination can be accomplished using reagents like N-chlorosuccinimide (NCS) or a combination of hydrochloric acid and an oxidizing agent such as hydrogen peroxide. google.com A patent describes the chlorination of a pyrazole carboxylate derivative using HCl and H₂O₂. google.com These reactions provide access to ethyl 4-bromo-1H-pyrazole-5-carboxylate and ethyl 4-chloro-1H-pyrazole-5-carboxylate, which are themselves versatile intermediates.

Table 1: Synthesis of 4-Halo-1H-pyrazole-5-carboxylate Derivatives

| Target Compound | Typical Reagents | Reaction Type | Reference |

|---|---|---|---|

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | N-Bromosuccinimide (NBS) or Br₂ | Electrophilic Halogenation | smolecule.com |

| Ethyl 4-chloro-1H-pyrazole-5-carboxylate | N-Chlorosuccinimide (NCS) or HCl/H₂O₂ | Electrophilic Halogenation | google.com |

Incorporation of Carbon-, Nitrogen-, and Oxygen-Based Moieties

The C4-iodo group is an excellent handle for introducing a diverse range of substituents onto the pyrazole core through metal-catalyzed cross-coupling reactions. This allows for the precise tuning of the molecule's steric and electronic properties.

Carbon-Based Moieties: Carbon-carbon bonds can be formed at the C4 position using well-established palladium-catalyzed reactions. The Suzuki-Miyaura coupling , which pairs the 4-iodopyrazole with a boronic acid or ester, is effective for introducing aryl and heteroaryl groups. nih.govnih.gov The Sonogashira coupling allows for the installation of alkynyl moieties by reacting the iodopyrazole with a terminal alkyne in the presence of a palladium and copper co-catalyst system. arkat-usa.org These reactions expand the carbon framework of the molecule, which is crucial for exploring structure-activity relationships. Studies have demonstrated the utility of these cross-coupling reactions on 4-iodopyrazoles for creating more complex molecules. nih.gov

Nitrogen-Based Moieties: Nitrogen-based functional groups can be introduced through reactions like the Buchwald-Hartwig amination and the Ullmann condensation . The Buchwald-Hartwig reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple the 4-iodopyrazole with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.govwikipedia.org This method is highly versatile for synthesizing 4-aminopyrazole derivatives. The Ullmann reaction, a classical copper-catalyzed method, can also be used to form C-N bonds, typically with anilines or other amines at higher temperatures. wikipedia.org

Oxygen-Based Moieties: The introduction of oxygen-based substituents, such as alkoxy or aryloxy groups, can be achieved via a copper-catalyzed Ullmann-type coupling reaction . This involves reacting the 4-iodopyrazole with an alcohol or a phenol (B47542) in the presence of a copper(I) catalyst and a suitable base. wikipedia.orgnih.gov A study specifically detailed the direct 4-alkoxylation of 4-iodopyrazoles with various alcohols using a CuI-catalyzed protocol, highlighting a direct pathway to C4-O functionalized pyrazoles. nih.gov

Table 2: Cross-Coupling Reactions for C4-Functionalization

| Coupling Reaction | Moiety Introduced | Typical Catalyst/Reagents | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl, Heteroaryl, Alkyl | Pd catalyst (e.g., Pd(PPh₃)₄), Base | nih.gov |

| Sonogashira | Alkynyl | Pd catalyst, Cu(I) co-catalyst, Base | arkat-usa.org |

| Buchwald-Hartwig | Amino, Arylamino | Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., tBuBrettPhos), Base | nih.govorganic-chemistry.org |

| Ullmann Condensation | Alkoxy, Aryloxy, Arylamino | Cu(I) catalyst, Base | wikipedia.orgnih.gov |

Synthesis of Pyrazole Ring-Fused Heterocyclic Systems

The functional groups of this compound serve as strategic anchor points for constructing fused bicyclic and polycyclic heterocyclic systems. These fused scaffolds are prevalent in pharmacologically active molecules.

Pyrazolopyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved by first converting the C4-iodo and C5-ester groups into functionalities suitable for pyridine (B92270) ring formation. For instance, a 5-aminopyrazole derivative can be condensed with a 1,3-dicarbonyl compound. researchgate.net Alternatively, a sequence involving coupling at the C4 position followed by intramolecular cyclization can yield various pyrazolopyridine isomers, such as pyrazolo[4,3-b]pyridines and pyrazolo[3,4-c]pyridines. nih.govrsc.org

Pyrazolopyrimidines: Pyrazolo[3,4-d]pyrimidines are often synthesized from 5-aminopyrazole-4-carbonitrile or related derivatives. wikipedia.org Starting from this compound, a synthetic sequence could involve the conversion of the C4-iodo group to an amino group, hydrolysis of the ester to a carboxylic acid, and subsequent transformation into a carbonitrile or carboxamide. This intermediate can then undergo cyclization with reagents like formamide (B127407) or urea (B33335) to construct the pyrimidine (B1678525) ring.

Pyrazolopyridazines: The construction of a pyrazolo[4,5-c]pyridazine ring can be envisioned through a reaction cascade involving both the C4 and C5 positions. A plausible route involves the introduction of a carbonyl-containing substituent at the C4 position via a cross-coupling reaction. The resulting 1,2-dicarbonyl precursor (with the C5-ester) can then be condensed with hydrazine or a hydrazine derivative to form the six-membered pyridazine (B1198779) ring, yielding the fused system. nih.govresearchgate.net

Table 3: Examples of Fused Heterocyclic Systems from Pyrazole Precursors

| Fused System | General Synthetic Strategy | Key Precursor from Parent Compound | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | Condensation with a 1,3-dicarbonyl compound | 5-amino-1H-pyrazole-4-carbaldehyde/ketone | researchgate.net |

| Pyrazolo[4,3-b]pyridine | Intramolecular cyclization of a functionalized pyridine precursor | 4-(2-aminovinyl)-1H-pyrazole-5-carboxylate | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Cyclization with a C1 synthon (e.g., formamide) | 5-amino-1H-pyrazole-4-carboxamide/carbonitrile | wikipedia.org |

| Pyrazolo[4,5-c]pyridazine | Condensation of a 1,2-dicarbonyl precursor with hydrazine | Ethyl 4-acyl-1H-pyrazole-5-carboxylate | nih.govresearchgate.net |

Design and Synthesis of Prodrugs for Enhanced Pharmacological Properties

Prodrug design is a critical strategy for improving the pharmacokinetic profile of a potential drug candidate. This compound can be considered a lead compound or a prodrug itself. The ester functionality is a common feature in prodrugs, as it can be readily hydrolyzed by esterase enzymes in vivo to release the active carboxylic acid form.

The ethyl ester can be systematically modified to tune properties such as solubility, stability, and cell permeability. Saponification of the ethyl ester yields the corresponding carboxylic acid, which is a key intermediate. This acid can then be re-esterified with a variety of alcohols to generate a library of prodrug candidates. For example, esterification with alcohols containing hydrophilic moieties (e.g., polyethylene (B3416737) glycol) can enhance aqueous solubility, while esterification with lipophilic alcohols can improve membrane permeability. This approach allows for the creation of derivatives that are tailored for optimal absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to improved therapeutic efficacy. Research on other pyrazole derivatives has shown that modifying the ester group can lead to compounds with enhanced biological activity, such as improved COX-2 inhibition. rsc.org

Advanced Spectroscopic and Mechanistic Elucidation of Ethyl 4 Iodo 1h Pyrazole 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For ethyl 4-iodo-1H-pyrazole-5-carboxylate, ¹H and ¹³C NMR provide precise information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of related 4-halopyrazoles, the pyrazole (B372694) ring protons typically appear as distinct signals. mdpi.com For the title compound, the C3-H proton is expected to resonate as a singlet in the aromatic region of the spectrum. The ethyl ester group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with the adjacent methyl and methylene groups, respectively. The N-H proton of the pyrazole ring often appears as a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature due to hydrogen bonding. mdpi.com Studies on similar pyrazole systems show that substituents significantly modulate the chemical shifts of ring protons. mdpi.com

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrazole ring will have distinct chemical shifts; the C4 carbon, being directly attached to the iodine atom, will be significantly influenced by the heavy atom effect. The carbonyl carbon (C=O) of the ester group is readily identifiable by its characteristic downfield shift (typically >160 ppm). doi.org The methylene and methyl carbons of the ethyl group will appear at the upfield end of the spectrum. doi.org Complete assignment of resonances is often aided by two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which reveal one-bond and multiple-bond correlations between protons and carbons, respectively. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Scaffolds Note: Data is illustrative and based on related pyrazole structures. Exact values for the title compound may vary.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference/Rationale |

| N-H | Broad singlet, variable | - | mdpi.com |

| C3-H | ~7.5 - 8.0 (singlet) | ~135 - 145 | mdpi.com |

| C4-I | - | ~80 - 95 | Heavy atom effect |

| C5-C=O | - | ~130 - 140 | doi.org |

| -C=O | - | ~160 - 165 | doi.org |

| -O-CH₂- | ~4.3 (quartet) | ~61 | doi.org |

| -CH₃ | ~1.3 (triplet) | ~14 | doi.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₆H₇IN₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. researchgate.net The monoisotopic mass of the compound is 265.95523 Da. uni.lu

The fragmentation pattern observed in the mass spectrum offers valuable structural information. In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely involve characteristic losses. Esters commonly fragment via cleavage of the bond next to the carbonyl group, leading to the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester function. libretexts.org Other potential fragmentation pathways for this compound include the loss of an iodine atom (127 Da), ethylene (B1197577) from the ethyl group, or cleavage of the pyrazole ring itself. The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern of fragments containing it.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for various adducts, such as [M+H]⁺ and [M+Na]⁺, to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Adducts and Fragmentation for this compound

| Ion/Fragment | m/z (calculated) | Description | Reference/Rationale |

| [M]⁺ | 265.96 | Molecular Ion | uni.lu |

| [M+H]⁺ | 266.96 | Protonated Molecule | uni.lu |

| [M+Na]⁺ | 288.94 | Sodium Adduct | uni.lu |

| [M-OC₂H₅]⁺ | 220.95 | Loss of ethoxy radical | libretexts.org |

| [M-COOC₂H₅]⁺ | 192.94 | Loss of ethyl carboxylate radical | libretexts.org |

| [C₅H₃N₂O₂]⁺ | 139.02 | Loss of iodine and ethyl group | General fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp band around 1700-1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. researchgate.net The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. mdpi.com The presence of hydrogen bonding in the solid state can lower this frequency and broaden the peak significantly. mdpi.com C-H stretching vibrations from the pyrazole ring and the ethyl group are expected in the 2900-3150 cm⁻¹ range. mdpi.comresearchgate.net The C-I stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region. Other fingerprint vibrations corresponding to C-N, C-O, and pyrazole ring deformations will appear at lower frequencies. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds often give stronger Raman signals. Pyrazole derivatives have been shown to have many Raman-active functional groups, which aids in their spectroscopic elucidation. rsc.org The symmetric vibrations of the pyrazole ring and the C-I bond are expected to be prominent in the Raman spectrum. rsc.orgscilit.com

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode | Reference |

| N-H | 3100-3400 (broad) | 3100-3400 | Stretching | mdpi.com |

| C-H (Aromatic/Aliphatic) | 2900-3150 | 2900-3150 | Stretching | researchgate.net |

| C=O (Ester) | 1700-1730 (strong) | 1700-1730 | Stretching | researchgate.netresearchgate.net |

| C=C / C=N (Ring) | 1400-1620 | 1400-1620 | Stretching | researchgate.net |

| C-O (Ester) | 1100-1300 | 1100-1300 | Stretching | General IR tables |

| C-I | ~500-600 | ~500-600 | Stretching | General IR tables |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures like 4-iodo-1H-pyrazole and other substituted pyrazoles allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.net

The pyrazole ring itself is planar. nih.gov In the solid state, 1H-pyrazoles lacking bulky N1-substituents are known to form hydrogen-bonded supramolecular structures. mdpi.comsemanticscholar.org For instance, 4-iodo-1H-pyrazole forms a catemeric (chain-like) motif through N-H···N hydrogen bonds between adjacent molecules. mdpi.com This is a common packing arrangement for pyrazoles, although trimeric and tetrameric motifs are also observed in analogues. mdpi.comsemanticscholar.org The N···N distance in these hydrogen bonds is a key parameter. In 4-iodo-1H-pyrazole, this distance is approximately 2.87 Å. mdpi.com The presence of the ethyl carboxylate group at the C5 position may influence this packing through steric effects or by participating in other weak intermolecular interactions, such as C-H···O bonds. nih.gov

The C-I bond length and the potential for halogen bonding (C-I···N or C-I···O interactions) are also of significant interest in the crystal packing of iodinated pyrazoles. researchgate.net

Table 4: Expected Crystallographic Parameters based on Analogue Structures

| Parameter | Expected Value/Feature | Significance | Reference |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal symmetry | mdpi.comnih.gov |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell | nih.gov |

| Supramolecular Motif | Catemer (chain) via N-H···N H-bonds | Key intermolecular interaction governing packing | mdpi.comsemanticscholar.org |

| N···N H-bond distance | ~2.8 - 2.9 Å | Strength of the primary intermolecular interaction | mdpi.com |

| Pyrazole Ring | Planar | Confirms aromatic character | nih.gov |

Chromatographic Techniques for Purification and Analytical Characterization

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.

For purification, flash column chromatography on silica (B1680970) gel is the standard method used after synthesis. A solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would likely be employed to separate the product from starting materials and byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC). In some cases, for obtaining highly pure crystals suitable for X-ray analysis, sublimation can be an effective purification technique for pyrazoles. mdpi.com

For analytical characterization, high-performance liquid chromatography (HPLC) is the technique of choice. researchgate.net A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. A UV detector would be suitable for detection, as the pyrazole ring is a strong chromophore. HPLC analysis provides critical information on the purity of the compound, and when coupled with a mass spectrometer (LC-MS), it confirms both the identity and purity in a single run. doi.org Gas chromatography (GC) could also be used, provided the compound is sufficiently volatile and thermally stable. thegoodscentscompany.com

Table 5: Typical Chromatographic Conditions for Analysis and Purification

| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Reference |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative Purification | researchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring, Fraction Analysis | researchgate.net |

| Reversed-Phase HPLC | C18 | Water/Acetonitrile gradient | Purity Assessment, Quantification | researchgate.net |

| UPLC-MS | C18 | Water/Acetonitrile with formic acid | Purity and Identity Confirmation | doi.org |

Kinetic and Mechanistic Studies of Chemical Transformations

The C4-iodo bond in this compound makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their scope.

A primary transformation for this compound is the Suzuki-Miyaura cross-coupling reaction, where the iodine atom is replaced by an aryl, heteroaryl, or vinyl group from a boronic acid or ester partner. organic-chemistry.org The catalytic cycle, typically involving a palladium(0) complex, proceeds through three key steps:

Oxidative Addition: The C-I bond of the pyrazole reacts with the Pd(0) catalyst to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the iodide. This step requires a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. organic-chemistry.org

Kinetic studies would involve monitoring the reaction rate as a function of substrate, catalyst, ligand, and base concentrations to elucidate the rate law and gain insight into the rate-determining step. Mechanistic investigations might also explore the role of different palladium precatalysts, ligands, and bases on the reaction efficiency and selectivity, as has been done for similar pyrazole couplings. rsc.org Other potential transformations include Sonogashira (coupling with alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination reactions, all of which would proceed through related organometallic catalytic cycles.

Theoretical and Computational Studies on Ethyl 4 Iodo 1h Pyrazole 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like ethyl 4-iodo-1H-pyrazole-5-carboxylate. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed research findings from DFT calculations on the closely related 4-iodo-1H-pyrazole reveal important electronic features that can be extrapolated to its ethyl carboxylate derivative. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. In this compound, the nitrogen atoms of the pyrazole (B372694) ring are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack or coordination with metal ions. Conversely, the hydrogen atom on the pyrazole nitrogen (N-H) would be a region of positive potential (electron-poor), acting as a hydrogen bond donor. The iodine atom introduces further complexity, capable of forming halogen bonds, a type of non-covalent interaction of increasing interest in drug design and crystal engineering.

Reactivity descriptors, such as Mulliken charges and Fukui functions, can be calculated to provide a quantitative measure of reactivity at specific atomic sites. These descriptors help predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of synthetic routes.

Molecular Docking and Dynamics Simulations for Biological Interactions

Given the prevalence of pyrazole derivatives as inhibitors of various protein kinases, molecular docking and dynamics simulations are powerful tools to explore the potential biological activity of this compound. nih.gov These computational techniques predict how a small molecule (ligand) binds to the active site of a target protein.

Molecular docking studies involve generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on their steric and electrostatic complementarity. nih.gov For this compound, potential targets could include enzymes like Epidermal Growth Factor Receptor (EGFR) kinase, where other pyrazoles have shown inhibitory activity. nih.gov The simulation would likely show the pyrazole core forming key hydrogen bonds with backbone residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. The ethyl carboxylate group could form additional hydrogen bonds or occupy a hydrophobic pocket, while the iodine atom could engage in halogen bonding with a carbonyl oxygen or other suitable acceptor in the active site, enhancing binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand in the binding site and the persistence of key interactions. These simulations can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes, which is crucial for assessing its potential as a drug candidate.

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Finding | Implication for Binding |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Strong, favorable binding interaction. |

| Hydrogen Bonds | N-H of pyrazole to backbone carbonyl of Alanine. | Key anchoring interaction. |

| Carbonyl of ester to side-chain of Lysine. | Additional stabilizing interaction. | |

| Halogen Bond | Iodine atom to backbone carbonyl of Leucine. | Enhances affinity and specificity. |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective at predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures. For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These calculations can help assign the peaks in an experimental spectrum to specific bond stretches and bends. For instance, the N-H stretching frequency is highly sensitive to hydrogen bonding. Calculations on 4-iodo-1H-pyrazole have shown that the N-H stretch appears at a lower frequency in the solid state due to intermolecular hydrogen bonding, a feature that would also be expected for this compound. mdpi.com

Similarly, NMR chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. DFT calculations on 4-halopyrazoles have successfully predicted the chemical shifts of the ring protons, showing good agreement with experimental data. mdpi.com For this compound, such calculations would predict the chemical shifts for the pyrazole ring proton, as well as the protons of the ethyl group, aiding in structural elucidation.

Conformational analysis, another key computational task, explores the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, the primary conformational flexibility lies in the orientation of the ethyl carboxylate group relative to the pyrazole ring. Computational studies can identify the most stable conformer, which is crucial for understanding its shape and how it interacts with its environment.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for the Related 4-Iodo-1H-pyrazole

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| 1H NMR Chemical Shift (ppm) | 7.64 | 7.64 |

| IR N-H Stretching Freq. (cm-1, solid) | 3110 | ~3100 (dimeric model) |

Data sourced from a study on 4-halogenated-1H-pyrazoles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for designing molecules with desired properties.

To build a QSAR model for a series of pyrazole derivatives including this compound, one would first calculate a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. Examples of commonly used descriptors include molecular weight, LogP (a measure of lipophilicity), polar surface area (PSA), and various topological and quantum-chemical parameters.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that relates the descriptors to the observed activity (e.g., IC50 value against a specific enzyme). nih.gov Studies on other pyrazole derivatives have successfully used 2D-QSAR and even more advanced 5D-QSAR models to understand the structural requirements for kinase inhibition. nih.govnih.gov

A QSPR model could similarly be developed to predict physical properties like boiling point, solubility, or chromatographic retention time. For this compound, these models would allow for the prediction of its properties without the need for experimental measurement, saving time and resources in the development process.

Table 4: Relevant Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor | Calculated/Estimated Value | Relevance |

|---|---|---|

| Molecular Weight | 266.04 g/mol biosynth.com | Relates to size and diffusion properties. |

| XlogP (predicted) | 1.4 uni.lu | Predicts lipophilicity and membrane permeability. |

| Polar Surface Area (PSA) | 51.5 Ų | Influences solubility and transport properties. |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions. |

| Hydrogen Bond Acceptors | 3 | Potential for hydrogen bonding interactions. |

Future Research Directions and Translational Potential

Exploration of Novel and Sustainable Synthetic Methodologies

The development of novel and sustainable synthetic routes to ethyl 4-iodo-1H-pyrazole-5-carboxylate and its precursors is a key area of future research. While traditional methods for pyrazole (B372694) synthesis often involve multi-step procedures with potentially hazardous reagents, modern approaches are increasingly focused on efficiency and environmental compatibility. Future methodologies are expected to prioritize atom economy, reduce waste, and utilize greener solvents and catalysts.

One promising avenue is the refinement of one-pot multicomponent reactions, which allow for the assembly of the pyrazole core from simple starting materials in a single synthetic operation. Additionally, techniques such as microwave-assisted synthesis and flow chemistry are being explored to accelerate reaction times, improve yields, and enhance safety and scalability. nih.govjetir.org A novel and green method for the iodination of pyrazole derivatives using in-situ generated nitrogen triiodide has been reported, offering a potentially safer and more cost-effective alternative to traditional iodinating agents. sciforum.net The development of such sustainable methods is crucial for the environmentally responsible production of this important chemical intermediate. nih.gov

Development of Highly Efficient Catalytic Systems for Transformations

The iodine atom on the pyrazole ring of this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse substituents at the C4 position. Future research will undoubtedly focus on the development of highly efficient and selective catalytic systems to further expand the synthetic utility of this building block.

Palladium- and copper-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, have already been employed for the functionalization of iodo-pyrazoles. researchgate.netresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide range of derivatives. A study on the CuI-catalyzed coupling of 4-iodopyrazoles with alcohols has demonstrated a direct route to 4-alkoxypyrazoles. nih.govsemanticscholar.org Future efforts will likely be directed towards developing catalysts with higher turnover numbers, broader substrate scope, and the ability to operate under milder reaction conditions. The use of more earth-abundant and less toxic metals as catalysts is also a significant goal in this area. Furthermore, the development of catalytic systems that enable regioselective functionalization at other positions of the pyrazole ring will open up new avenues for creating diverse molecular architectures.

Identification of New Biological Targets and Therapeutic Indications

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. jetir.orgnih.gov this compound provides a platform for the synthesis of novel pyrazole derivatives with the potential to interact with new biological targets and address unmet medical needs.

Future research will involve the synthesis of libraries of compounds derived from this scaffold and their screening against a variety of biological targets. For instance, derivatives of pyrazole-5-carboxamides have been investigated for their anticancer activity, with some compounds showing potent inhibitory effects against specific cancer cell lines and enzymes like telomerase. nih.gov The anti-inflammatory potential of pyrazole derivatives is also an active area of investigation, with some studies focusing on their ability to inhibit key enzymes in inflammatory pathways. researchgate.net The exploration of pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors is another promising research direction. nih.gov By systematically modifying the substituents on the pyrazole ring, researchers can aim to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic indications.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The structural versatility of this compound makes it an ideal candidate for integration into high-throughput screening (HTS) and combinatorial chemistry workflows. These approaches are instrumental in modern drug discovery for rapidly identifying new lead compounds from large chemical libraries.

The synthesis of pyrazole-based libraries using solution-phase or solid-phase techniques allows for the generation of a large number of diverse compounds in an efficient manner. For example, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was successfully prepared and screened for biological activity. colab.ws Future research will likely see the development of automated synthesis platforms for the rapid diversification of the this compound core. This will enable the creation of extensive libraries that can be screened against a wide array of biological targets to identify novel hits for various diseases. The combination of efficient synthesis and HTS is a powerful strategy for accelerating the early stages of drug discovery. mdpi.com

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are becoming increasingly integral to the entire lifecycle of a chemical product, from its synthesis to its final application. For this compound, future research will continue to emphasize the adoption of greener practices. nih.govnih.gov

In the synthesis of the pyrazole core, this includes the use of renewable starting materials, safer solvents like water or ethanol, and energy-efficient methods such as microwave irradiation or mechanochemistry (grinding). nih.govjetir.orgresearchgate.net The development of recyclable catalysts is another key aspect of green synthesis. jetir.org Beyond the synthesis of the initial building block, green chemistry principles also apply to its subsequent transformations. This involves designing reactions with high atom economy, minimizing the use of protecting groups, and reducing the generation of hazardous waste. arkat-usa.org The ultimate goal is to develop synthetic pathways that are not only efficient and cost-effective but also have a minimal environmental footprint.

Q & A

Q. Basic

- NMR : H and C NMR can identify tautomeric forms (1H vs. 2H-pyrazole) by analyzing chemical shifts of NH protons and ring carbons .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding patterns (e.g., N–H···O interactions) confirm tautomerism and crystal packing .

What role does the iodine substituent play in facilitating cross-coupling reactions?

Advanced

The 4-iodo group enables Suzuki-Miyaura or Ullmann couplings for functionalization:

- Catalysts : Pd(PPh) or CuI in DMF at 80–100°C.

- Applications : Introduce aryl/alkynyl groups for drug discovery or materials science. The iodine’s electronegativity enhances oxidative addition efficiency .

How can computational modeling predict reactivity and intermolecular interactions?

Q. Advanced

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- MD Simulations : Study solvent effects (e.g., ethanol vs. DCM) on solubility and reaction pathways. Software like Gaussian or ORCA is recommended .

What strategies address contradictory data in spectral vs. crystallographic analyses?

Q. Advanced

- Validation Tools : Use PLATON (for X-ray) to check for missed symmetry or disorder. Cross-validate NMR peaks with computed chemical shifts (e.g., via ACD/Labs).

- Case Study : If NMR suggests a planar structure but X-ray shows puckering, consider dynamic effects in solution vs. solid-state rigidity .

What purification techniques are effective for isolating high-purity samples?

Q. Basic

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation.

- Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis. Monitor purity via HPLC (>98%) .

How can biological activity assays be designed for this compound?

Q. Advanced

- Antimicrobial Testing : Perform MIC assays against S. aureus or E. coli using broth microdilution (CLSI guidelines).

- Enzyme Inhibition : Screen against COX-2 or kinases via fluorometric assays. Compare IC values with structural analogs .

What are the stability considerations under varying storage conditions?

Q. Basic

- Thermal Stability : Decomposition occurs >150°C; store at 2–8°C in amber vials.

- Light Sensitivity : Iodine substituents may degrade under UV; use inert atmospheres (N) for long-term storage .

How is this compound utilized in synthesizing fused heterocyclic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.